1H-indol-4-yl 2,4-difluorobenzenesulfonate
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Overview
Description
1H-indol-4-yl 2,4-difluorobenzenesulfonate is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. The compound features an indole moiety substituted with a 2,4-difluorobenzenesulfonate group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-indol-4-yl 2,4-difluorobenzenesulfonate typically involves the reaction of 1H-indole with 2,4-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1H-indol-4-yl 2,4-difluorobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The indole moiety can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of a base and an organic solvent.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are commonly used.
Coupling Reactions: Palladium-catalyzed coupling reactions are often employed, with reagents like aryl halides and boronic acids.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
1H-indol-4-yl 2,4-difluorobenzenesulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-indol-4-yl 2,4-difluorobenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1H-indol-3-yl 2,4-difluorobenzenesulfonate
- 1H-indol-5-yl 2,4-difluorobenzenesulfonate
- 1H-indol-6-yl 2,4-difluorobenzenesulfonate
Uniqueness
1H-indol-4-yl 2,4-difluorobenzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the sulfonate group on the indole ring can significantly influence the compound’s reactivity and interactions with biological targets .
Properties
IUPAC Name |
1H-indol-4-yl 2,4-difluorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2NO3S/c15-9-4-5-14(11(16)8-9)21(18,19)20-13-3-1-2-12-10(13)6-7-17-12/h1-8,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOKLXDXRFXTLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)OS(=O)(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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